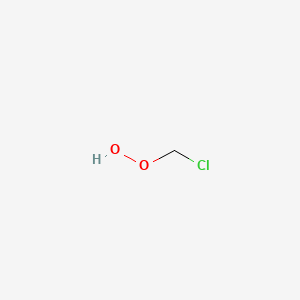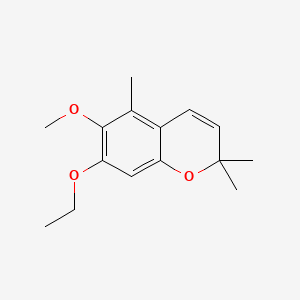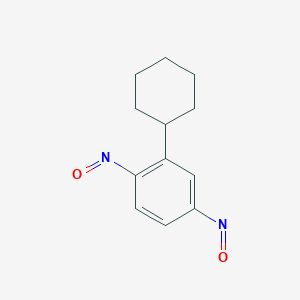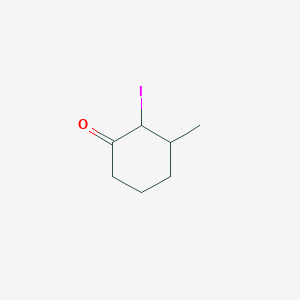
Methyldioxy, chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyldioxy, chloro- is a compound that features a methylenedioxy group and a chlorine atom attached to its molecular structure. The methylenedioxy group consists of two oxygen atoms connected to a methylene bridge (-CH₂- unit), which is typically attached to an aromatic structure such as phenyl . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyldioxy, chloro- can involve several methods, including the use of methylene dichloride and methyl alcohol in the presence of triethylamine and phosgene . The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of methyldioxy, chloro- often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of specialized reactors and controlled environments to manage the reaction conditions effectively.
Análisis De Reacciones Químicas
Types of Reactions
Methyldioxy, chloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The conditions for these reactions can vary, but they often require specific temperatures, pressures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while substitution reactions may yield halogenated derivatives .
Aplicaciones Científicas De Investigación
Methyldioxy, chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of methyldioxy, chloro- involves its interaction with molecular targets and pathways within biological systems. This compound can affect various cellular processes by binding to specific receptors or enzymes, leading to changes in cellular function and activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Methyldioxy, chloro- can be compared with other similar compounds, such as methylenedioxyphenethylamines and synthetic cathinones . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of methyldioxy, chloro- lies in its specific combination of the methylenedioxy group and chlorine atom, which imparts distinct properties and reactivity.
List of Similar Compounds
- Methylenedioxyphenethylamines
- Synthetic cathinones
- Methylenedioxymethamphetamine (MDMA)
- Benzylone
Propiedades
| 73761-32-7 | |
Fórmula molecular |
CH3ClO2 |
Peso molecular |
82.48 g/mol |
Nombre IUPAC |
chloro(hydroperoxy)methane |
InChI |
InChI=1S/CH3ClO2/c2-1-4-3/h3H,1H2 |
Clave InChI |
DUNYOPWYTOSXOC-UHFFFAOYSA-N |
SMILES canónico |
C(OO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/no-structure.png)

![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)


![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)



